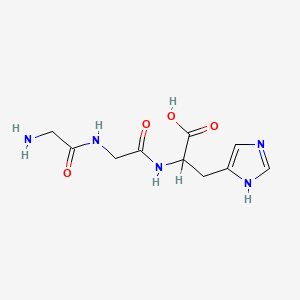

H-Gly-Gly-His-OH

Descripción general

Descripción

H-Gly-Gly-His-OH is a tripeptide composed of two glycine residues and one histidine residue It is known for its ability to form stable complexes with metal ions, particularly copper(II) ions

Aplicaciones Científicas De Investigación

H-Gly-Gly-His-OH has several scientific research applications:

Biochemistry: It is used to study metal ion binding and transport in biological systems.

Pharmacology: This compound is investigated for its potential therapeutic applications, particularly in the design of metal-based drugs.

Materials Science: The compound’s ability to form stable metal complexes makes it valuable in the development of metal-based materials and catalysts.

Mecanismo De Acción

Target of Action

It is known that histidine-rich peptides, such as gly-gly-his, can interact with various cellular components, including pathogenic microorganisms, cell membranes, and essential or toxic metals .

Mode of Action

It is speculated that the compound may have immunomodulatory and antioxidant activity . The compound is also known to mediate highly specific oxidative cross-linking of proteins, potentially through a nickel-peptide complex .

Biochemical Pathways

It is known that histidine-rich peptides can influence several physiological processes, including defense, immunity, stress, growth, homeostasis, and reproduction .

Pharmacokinetics

Peptide synthesis, in general, involves overcoming statistical obstacles and ensuring selective acylation of a free amine .

Result of Action

It is speculated that the compound may have some beneficial effects in regulating skeletal muscle metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Gly-gly-his. For instance, the pH and ionic strength of the solution can affect the reaction of the compound with other substances .

Análisis Bioquímico

Biochemical Properties

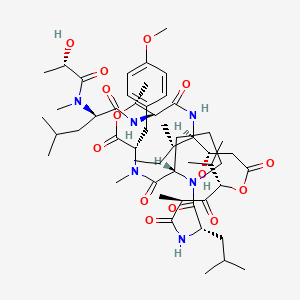

Glycylglycyl-L-histidine plays a crucial role in biochemical reactions, particularly in metal ion binding and transport. This tripeptide has been shown to interact with copper(II) ions, forming stable complexes that mimic the copper(II)-transport site of human albumin . The interaction involves the amino terminal nitrogen, peptide nitrogens, and the imidazole nitrogen of the histidine residue, resulting in a tetradentate chelation . Additionally, Glycylglycyl-L-histidine can form complexes with other metal ions, such as gold(III) and palladium(II), indicating its versatility in metal ion coordination .

Cellular Effects

Glycylglycyl-L-histidine influences various cellular processes, including metal ion homeostasis and protection against metal-induced cytotoxicity. Studies have shown that Glycylglycyl-L-histidine can prevent copper- and zinc-induced protein aggregation and cell death in central nervous system cells . This protective effect is attributed to its ability to bind metal ions and reduce their redox activity, thereby mitigating oxidative stress and inflammation . Furthermore, Glycylglycyl-L-histidine has been implicated in modulating cell signaling pathways and gene expression related to metal ion metabolism .

Molecular Mechanism

The molecular mechanism of Glycylglycyl-L-histidine involves its binding interactions with metal ions and subsequent effects on biomolecules. The tripeptide forms stable complexes with copper(II) ions, which can influence the activity of copper-dependent enzymes and proteins . For instance, Glycylglycyl-L-histidine can mimic the copper(II)-binding site of human albumin, thereby affecting copper transport and distribution in the body . Additionally, the binding of Glycylglycyl-L-histidine to metal ions can inhibit or activate specific enzymes, leading to changes in cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycylglycyl-L-histidine can vary over time due to its stability and degradation. Studies have shown that Glycylglycyl-L-histidine forms stable complexes with copper(II) ions in aqueous solutions, with the presence of different complex species depending on the pH and ligand concentration . Additionally, the degradation of Glycylglycyl-L-histidine over time can affect its efficacy and safety in experimental studies .

Dosage Effects in Animal Models

The effects of Glycylglycyl-L-histidine can vary with different dosages in animal models. Studies have shown that histidine supplementation, which includes Glycylglycyl-L-histidine, can alleviate inflammation and oxidative stress in obese rats via the NF-κB and PPARγ pathways . High doses of histidine can lead to adverse effects, such as decreased serum zinc levels and cognitive impairment . Therefore, it is essential to determine the optimal dosage of Glycylglycyl-L-histidine to maximize its therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

Glycylglycyl-L-histidine is involved in various metabolic pathways, particularly those related to amino acid metabolism. The tripeptide can be broken down into its constituent amino acids, glycine and histidine, which are further metabolized through specific pathways . Histidine metabolism involves several enzymatic steps, including the conversion of histidine to histamine and other metabolites . Glycylglycyl-L-histidine can also influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways .

Transport and Distribution

The transport and distribution of Glycylglycyl-L-histidine within cells and tissues are mediated by its interactions with metal ions and transport proteins. The tripeptide can form complexes with copper(II) ions, which are then transported and distributed within the body . Additionally, Glycylglycyl-L-histidine can interact with specific transporters and binding proteins, influencing its localization and accumulation in different tissues . These interactions can affect the overall bioavailability and efficacy of Glycylglycyl-L-histidine in therapeutic applications .

Subcellular Localization

The subcellular localization of Glycylglycyl-L-histidine is influenced by its interactions with metal ions and other biomolecules. Studies have shown that histidine-containing peptides, including Glycylglycyl-L-histidine, can localize to specific subcellular compartments, such as nuclear speckles . This localization is mediated by the histidine residues, which act as targeting signals for specific cellular compartments . The subcellular distribution of Glycylglycyl-L-histidine can affect its activity and function, as well as its interactions with other biomolecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

H-Gly-Gly-His-OH can be synthesized using standard peptide synthesis techniques. One common method involves the stepwise addition of protected amino acids to a growing peptide chain. The synthesis typically starts with the protection of the amino and carboxyl groups of glycine and histidine. The protected glycine is then coupled to another glycine residue, followed by the addition of the histidine residue. The final product is obtained by deprotecting the amino and carboxyl groups .

Industrial Production Methods

Industrial production of glycylglycyl-L-histidine may involve solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS is often preferred due to its efficiency and ability to produce high-purity peptides. In this method, the peptide is synthesized on a solid support, allowing for easy separation and purification of the product .

Análisis De Reacciones Químicas

Types of Reactions

H-Gly-Gly-His-OH undergoes various chemical reactions, including complexation with metal ions, oxidation, and substitution reactions. The compound forms stable complexes with metal ions such as copper(II), gold(III), and palladium(II) .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include metal-peptide complexes such as [AuIII(Gly-Gly-L-His-H-2)]Cl and [PdII(Gly-Gly-L-His-H-2)]·1.5H2O .

Comparación Con Compuestos Similares

Similar Compounds

Glycyl-L-histidine: A dipeptide composed of glycine and histidine, known for its metal-binding properties.

Glycyl-L-histidylglycine: A tripeptide similar to glycylglycyl-L-histidine, with an additional glycine residue.

Uniqueness

H-Gly-Gly-His-OH is unique due to its specific sequence of amino acids, which provides distinct metal-binding properties. The presence of two glycine residues and one histidine residue allows for the formation of stable metal complexes with unique coordination geometries .

Propiedades

Número CAS |

7451-76-5 |

|---|---|

Fórmula molecular |

C10H15N5O4 |

Peso molecular |

269.26 g/mol |

Nombre IUPAC |

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19) |

Clave InChI |

PDAWDNVHMUKWJR-UHFFFAOYSA-N |

SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN |

SMILES isomérico |

C1=C(NC=N1)C[C@@H](C(=O)[O-])NC(=O)CNC(=O)C[NH3+] |

SMILES canónico |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN |

Apariencia |

Solid powder |

| 7451-76-5 | |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

GGH |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

diglycyl-histidine diglycylhistidine Gly-Gly-His glycyl glycyl histidine glycyl-glycyl-histidine glycylglycyl-L-histidine glycylglycylhistamine Ni-GGH nickel glycyl-glycyl-histidine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)

![2-[5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole;perchlorate](/img/structure/B1670508.png)